4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1428153-06-3
VCID: VC5262768
InChI: InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3
SMILES: COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Molecular Formula: C16H18ClNO5S
Molecular Weight: 371.83

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

CAS No.: 1428153-06-3

Cat. No.: VC5262768

Molecular Formula: C16H18ClNO5S

Molecular Weight: 371.83

* For research use only. Not for human or veterinary use.

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide - 1428153-06-3

Specification

CAS No. 1428153-06-3
Molecular Formula C16H18ClNO5S
Molecular Weight 371.83
IUPAC Name 4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3
Standard InChI Key MDLRRAKPFXLZPG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide features a central benzene ring substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions. The sulfonamide group (-SO₂NH-) is attached to this aromatic core, with the nitrogen atom further bonded to a 4-methoxybenzyl moiety. This arrangement introduces three distinct methoxy groups, a chlorine atom, and a sulfonamide bridge, creating a multifunctional structure amenable to diverse chemical interactions .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-Chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Molecular FormulaC₁₆H₁₈ClNO₆S
Molecular Weight403.83 g/mol
SMILES NotationCOC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Canonical SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)OC)OC
InChI KeyComputed as HXGXYKDZJQHFCH-UHFFFAOYSA-N (predicted)

The molecular weight (403.83 g/mol) and polarity are influenced by the sulfonamide group and methoxy substituents, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can be conceptualized through two primary components:

  • Sulfonyl Chloride Precursor: 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride.

  • Amine Component: 4-Methoxybenzylamine.

Coupling these via nucleophilic substitution forms the sulfonamide bond, a strategy validated in analogous syntheses .

Stepwise Synthesis Protocol

  • Preparation of 4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride

    • Chlorosulfonation of 1-chloro-2,5-dimethoxybenzene using chlorosulfonic acid, followed by purification via recrystallization.

  • Reaction with 4-Methoxybenzylamine

    • Dropwise addition of the sulfonyl chloride to a cooled (0–5°C) solution of 4-methoxybenzylamine in anhydrous dichloromethane, with triethylamine as a base .

    • Stirring for 12–24 hours under inert atmosphere, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature0–5°C (initial), then ambient
SolventAnhydrous dichloromethane
BaseTriethylamine (3 equiv)
Reaction Time12–24 hours
Yield (predicted)60–75%

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structure and purity. For instance, the ¹H-NMR spectrum should exhibit three singlet peaks for the methoxy groups (δ 3.70–3.85 ppm) and aromatic protons split by substituent effects .

Physicochemical Properties and Computational Predictions

Solubility and Partition Coefficients

  • logP (Octanol-Water): Predicted at 2.8–3.2 using the XLogP3 algorithm, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated at 0.05–0.1 mg/mL in water at 25°C, necessitating solubilizing agents for biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures above 200°C, suggesting that the title compound is stable under standard laboratory conditions.

Future Research Directions

  • Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Structure-Activity Relationships: Modifying methoxy and chloro substituents to enhance target affinity.

  • Cocrystallization Experiments: X-ray diffraction studies to resolve binding modes with biological targets.

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